(R)-3-Aminooctanoic acid
Description
Isolation and Characterization from Biological Sources
The identification of (R)-3-aminooctanoic acid has been closely linked to the discovery and structural elucidation of several families of cyanobacterial lipopeptides.
This compound is a characteristic residue in certain members of the lobocyclamide and laxaphycin families of cyclic lipopeptides. For instance, lobocyclamide C, isolated from a benthic sample of Lyngbya confervoides, was found to incorporate this compound. rsc.orgnih.gov Similarly, laxaphycin A and laxaphycin D, first isolated from the cyanobacterium Anabaena laxa, also contain this β-amino acid. nih.govrsc.org The absolute configuration of the 3-aminooctanoic acid residue in laxaphycin A was determined to be (R). rsc.org
The structural determination of these complex molecules has been achieved through a combination of mass spectrometry, 2D NMR spectroscopy, and degradative chemical analysis. rsc.orgnih.gov The identification of this compound within these structures highlights the metabolic diversity of cyanobacteria and their ability to produce unusual building blocks for natural product synthesis.
| Cyanobacterial Metabolite | Producing Organism (example) | β-Amino Acid Component |
| Lobocyclamide C | Lyngbya confervoides | This compound |
| Laxaphycin A | Anabaena laxa | This compound |
| Laxaphycin D | Anabaena laxa | This compound |
Enzymology and Genetic Basis of Biosynthesis
The biosynthesis of this compound and its incorporation into lipopeptides is a complex process orchestrated by large, multi-domain enzymatic complexes known as Non-Ribosomal Peptide Synthetases (NRPS) and Polyketide Synthases (PKS). nih.govnih.gov
NRPSs are molecular assembly lines that synthesize peptides in a stepwise fashion, independent of the ribosome. mdpi.com These megaenzymes are organized into modules, with each module typically responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govmdpi.com The biosynthesis of laxaphycins, for example, is directed by a hybrid PKS/NRPS gene cluster. nih.govnih.gov The initiation of the process involves a fatty acyl-AMP ligase (FAAL) that activates a fatty acid, which is then processed by a series of PKS domains including a ketosynthase (KS), acyltransferase (AT), and an aminotransferase (AMT) to generate the β-amino acid starter unit, such as this compound. rsc.orgnih.gov This starter unit is then loaded onto the first NRPS module for subsequent peptide chain elongation.
A key component of each NRPS module is the adenylation (A) domain, which is responsible for recognizing and activating a specific amino acid substrate by converting it into an aminoacyl-adenylate. ebi.ac.ukpnas.org The specificity of the A-domain is a critical determinant of the final peptide structure. While the "specificity-conferring code" for A-domains that activate the 20 proteinogenic α-amino acids is relatively well-understood, the rules governing the recognition of β-amino acids like this compound are different and less defined. nih.gov Structural studies of adenylation enzymes that activate other β-amino acids, such as VinN which activates (2S,3S)-3-methylaspartate, have revealed unique features in the substrate-binding pocket that accommodate the different geometry of β-amino acids. nih.gov It is presumed that the A-domain responsible for activating this compound possesses a similarly adapted binding pocket, though the precise structural details and specificity code remain an area of active research.
Once activated by the A-domain, the aminoacyl-adenylate is transferred to the phosphopantetheinyl arm of a peptidyl carrier protein (PCP) domain, also known as a thiolation (T) domain. ebi.ac.ukpnas.orgcore.ac.uk The PCP domain acts as a shuttle, carrying the growing peptide chain between the various catalytic domains of the NRPS assembly line. core.ac.uk The interaction between the A-domain and the PCP is a crucial step in the loading of the amino acid. The subsequent condensation (C) domain then catalyzes the formation of a peptide bond between the upstream peptidyl-S-PCP and the downstream aminoacyl-S-PCP. oup.com In the modular architecture of the laxaphycin biosynthetic gene cluster, the PCP domain associated with the module incorporating this compound facilitates its entry into the peptide assembly line, ensuring the correct sequence of the final lipopeptide product. rsc.orgnih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
131347-77-8 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R)-3-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FYHHDJRMDOBZJF-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of R 3 Aminooctanoic Acid
Enzymology and Genetic Basis of Biosynthesis
Adenylation Domain Specificity for β-Amino Acids
Ribosomal Peptide (RiPP) Biosynthesis Featuring β-Amino Acid Derivatives
The ribosomal synthesis of peptides is the fundamental process for creating proteins in all living organisms. However, the translational machinery's substrate scope is largely limited to the 20 canonical α-amino acids. Incorporating non-canonical monomers like β-amino acids into peptides via the ribosomal pathway presents significant challenges but also offers opportunities for creating novel polymers and therapeutics. rsc.org
Research has demonstrated that the ribosomal incorporation of β-amino acids is possible, albeit often with low efficiency. nih.gov Studies utilizing Escherichia coli reconstituted cell-free translation systems with a reprogrammed genetic code have been instrumental in exploring the ribosome's capacity to accept β-amino acids. acs.orga-z.lu In these systems, specific codons are reassigned to a desired β-amino acid, which is chemically acylated to a corresponding transfer RNA (tRNA).
A screening of various β-amino acids revealed that their compatibility with the ribosomal translation machinery varies significantly. a-z.lu While some β-amino acids can be incorporated with high to moderate efficiency, others are not accepted by the ribosome at all. a-z.lu A key finding is that the ribosome generally prohibits the formation of consecutive peptide bonds between two β-amino acids. acs.orga-z.lu This stalling can be overcome by inserting a standard α-amino acid, such as tyrosine or isoleucine, between the two β-amino acid residues. a-z.lu
Further advancements have shown that the efficiency of β-amino acid incorporation can be enhanced. The addition of the bacterial translation elongation factor P (EF-P), which is known to alleviate ribosome stalling during the synthesis of polyproline stretches, has been shown to improve the incorporation of cyclic β-amino acids. rsc.org By optimizing translation factor concentrations and using engineered β-aminoacyl-tRNAs with improved binding affinity to elongation factors, researchers have successfully synthesized peptides containing up to seven consecutive β-amino acid residues. nih.gov
| β-Amino Acid | Reported Ribosomal Incorporation Efficiency a-z.lu |
|---|---|
| βhGly (β-homoglycine) | High |
| L-βhAla (L-β-homoalanine) | High |
| L-βhGln (L-β-homoglutamine) | High |
| L-βhPhg (L-β-homophenylglycine) | High |
| L-βhMet (L-β-homomethionine) | High |
| D-βhPhg (D-β-homophenylglycine) | High |
| L-βhLeu (L-β-homoleucine) | Moderate |
| L-βhIle (L-β-homoisoleucine) | Moderate |
| L-βhAsn (L-β-homoasparagine) | Moderate |
| L-βhPhe (L-β-homophenylalanine) | Moderate |
| L-βhLys (L-β-homolysine) | Moderate |
| D-βhAla (D-β-homoalanine) | Moderate |
| D-βhLeu (D-β-homoleucine) | Moderate |
| L-βhPro (L-β-homoproline) | No full-length peptide produced |
| L-βhTrp (L-β-homotryptophan) | No full-length peptide produced |
| L-βhGlu (L-β-homoglutamic acid) | No full-length peptide produced |
Proposed Biosynthetic Precursors and Pathways
The biosynthesis of (R)-3-Aminooctanoic acid as a component of a larger natural product is not synthesized ribosomally but rather through pathways that resemble fatty acid or polyketide synthesis. This is exemplified by the formation of β-amino acid starter units for Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly lines.
A prominent example is the biosynthesis of the laxaphycins (a class of scytocyclamides) in the cyanobacterium Scytonema hofmannii PCC 7110. frontiersin.org These cyclic peptides contain a β-aminooctanoic acid (Aoa) moiety. frontiersin.org The biosynthetic gene cluster responsible for laxaphycin production encodes a single set of loading enzymes predicted to synthesize the Aoa starter unit for two distinct NRPS pathways. frontiersin.org This suggests a PKS-like mechanism for the formation of the eight-carbon chain, followed by an amination step to introduce the amino group at the C-3 position.
A similar biosynthetic logic is observed in the formation of other β-amino fatty acids, such as (R)-3-aminononanoic acid in the biosynthesis of cremimycin. nih.gov In this pathway, a dedicated set of type I PKS enzymes (CmiP4, CmiP3, and CmiP2) is responsible for synthesizing the nine-carbon backbone. nih.gov The process is followed by the action of a flavin adenine (B156593) dinucleotide (FAD)-dependent dehydrogenase (CmiS2), which facilitates the final conversion to (R)-3-aminononanoic acid. nih.gov Although the specific enzymes for this compound have not been characterized in the same detail, a parallel pathway involving PKS-mediated chain assembly followed by stereospecific amination is the proposed mechanism.
| Final β-Amino Acid | Producing Organism | Containing Natural Product | Proposed Precursors | Key Enzyme Types |
|---|---|---|---|---|
| β-aminooctanoic acid (Aoa) | Scytonema hofmannii PCC 7110 | Laxaphycins (Scytocyclamides) | Acyl carrier protein (ACP), Malonyl-CoA | Polyketide Synthase (PKS), Aminotransferase frontiersin.org |
| (R)-3-aminononanoic acid (ANA) | Streptomyces sp. DSM 41923 | Cremimycin | Acyl carrier protein (ACP), Malonyl-CoA, N-Carboxymethyl-3-aminononanoic acid | Polyketide Synthase (PKS), FAD-dependent Dehydrogenase (e.g., CmiS2) nih.gov |
Mutagenesis Studies in Biosynthetic Gene Clusters
Understanding the genetic basis for the biosynthesis of complex natural products that contain unusual building blocks like β-amino acids heavily relies on genetic manipulation, particularly mutagenesis studies. The biosynthetic gene cluster for zwittermicin A from Bacillus cereus provides a well-documented case study for how these approaches are applied. nih.govwisc.edu Zwittermicin A is a linear aminopolyol antibiotic assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS)/Polyketide Synthase (PKS) system. nih.govwikipedia.org
To identify the genes essential for its production, researchers generated thousands of transposon mutants of B. cereus. wisc.edu These mutants were then screened for their ability to produce zwittermicin A. This large-scale screening identified multiple mutants that could no longer produce the antibiotic. wisc.eduebi.ac.uk By sequencing the DNA regions where the transposon had inserted in these non-producing mutants, the specific genes required for biosynthesis were pinpointed. wisc.edu
These studies revealed a large gene cluster, with genes designated zma, involved in zwittermicin A synthesis. nih.govsecondarymetabolites.org The functions of the encoded proteins were predicted based on their sequence similarity to known enzymes from other antibiotic biosynthetic pathways. wisc.edunih.gov For example, several identified genes showed homology to NRPS and PKS enzymes, confirming the hybrid nature of the pathway. nih.govwisc.edu Insertional inactivation of orf2 (later designated as part of the zma cluster), which has similarity to polyketide synthases, was shown to be necessary for zwittermicin A production. nih.govwisc.edu
The mutagenesis screen also identified a mutant that overproduced zwittermicin A. wisc.edu The transposon in this mutant was located upstream of a gene encoding a protein similar to the MarR family of transcriptional regulators, suggesting this gene product normally acts to repress the expression of the biosynthetic cluster. wisc.edu In addition to production genes, the cluster was also found to contain a self-resistance gene, zmaR, which encodes an acetyltransferase that inactivates zwittermicin A, thereby protecting the bacterium from its own toxic product. ebi.ac.uknih.gov
| Gene/ORF | Predicted Function Based on Homology | Mutant Phenotype | Reference |
|---|---|---|---|
| zmaR | Acetyltransferase, Self-resistance | Sensitive to zwittermicin A, but still produces it | ebi.ac.uknih.gov |
| orf2 | Polyketide Synthase (β-ketoacyl ACP synthase domain) | Zwittermicin A non-producing | nih.govwisc.edu |
| orf8 | Hybrid NRPS/PKS megasynthase | Zwittermicin A non-producing (inferred) | wikipedia.org |
| Unnamed (Upstream of MarR homolog) | MarR family transcriptional regulator | Overproduces zwittermicin A (8-fold) | wisc.edu |
| zmaA-zmaV (cluster) | NRPS, PKS, precursor synthesis, modification enzymes | Transposon insertions in various genes within the cluster abolish zwittermicin A production | nih.govwisc.edu |
Advanced Synthetic Methodologies for R 3 Aminooctanoic Acid
Stereoselective Chemical Synthesis Approaches
The controlled introduction of the chiral center at the C3 position of the octanoic acid chain is the primary challenge in synthesizing (R)-3-Aminooctanoic acid. Various strategies have been devised to achieve high enantioselectivity.
Chiral Pool Strategy (e.g., from (S)-1-octyn-3-ol)
A prominent and effective approach to synthesizing this compound is the chiral pool strategy, which utilizes a readily available, enantiomerically pure starting material. (S)-1-octyn-3-ol, a commercially available chiral propargylic alcohol, serves as an excellent precursor for this purpose. researchgate.netresearchgate.net This strategy hinges on a substrate-controlled asymmetric synthesis that proceeds with a complete inversion of configuration at the chiral center. researchgate.net
The synthesis involves the conversion of (S)-1-octyn-3-ol into a protected propargylic amine. This key step establishes the desired (R)-configuration at the C3 position. Following this, the terminal alkyne is transformed into a carboxylic acid functionality to yield the final product. A notable method to achieve this transformation involves a selenium-mediated conversion of the carbon-carbon triple bond. researchgate.netresearchgate.net The phthalimido group is a common choice for protecting the amine, which can be subsequently removed by hydrazinolysis. researchgate.net
| Starting Material | Key Transformation | Final Product Configuration | Reference |
| (S)-1-octyn-3-ol | Conversion to protected propargylic amine with inversion of configuration | (R) | researchgate.net |
Asymmetric Catalysis in β-Amino Acid Synthesis
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter through the use of a chiral catalyst. This approach is broadly categorized into organocatalytic and metal-catalyzed methods.
Organocatalysis has emerged as a versatile tool for the asymmetric synthesis of β-amino acid derivatives. nih.govmdpi.com These methods utilize small organic molecules as catalysts, which can be Brønsted acids, Brønsted bases, Lewis acids, or Lewis bases, to facilitate enantioselective transformations. nih.gov While general methods for β-amino acid synthesis are well-established, specific applications for the direct synthesis of this compound are a developing area of research. The principles of organocatalytic conjugate additions and Mannich reactions are central to these strategies, providing pathways to chiral succinimides and other valuable intermediates. mdpi.com
Transition metal catalysis provides a highly efficient route to enantiomerically enriched β-amino acids. researchgate.netrsc.org A key strategy is the asymmetric hydrogenation of enamines or α,β-unsaturated esters. researchgate.net Catalysts based on rhodium and ruthenium, complexed with chiral phosphine (B1218219) ligands, have demonstrated high enantioselectivities in the synthesis of various β-amino acid precursors. researchgate.netdiva-portal.org For instance, the hydrogenation of (Z)-enamines can yield β-amino esters with excellent enantiomeric excess. researchgate.net Another powerful approach is the nickel-catalyzed enantioconvergent cross-coupling of racemic alkyl electrophiles with alkylzinc reagents, which has been successfully applied to the synthesis of unnatural α-amino acids and holds promise for β-amino acid synthesis. nih.gov
| Catalysis Type | Key Reaction | Catalyst Examples |
| Organocatalysis | Conjugate Addition, Mannich Reaction | Chiral Brønsted acids, bases |
| Metal Catalysis | Asymmetric Hydrogenation, Cross-Coupling | Rh-BINAP, Ru-BINAP, Chiral Nickel complexes |
Organocatalytic Methods
Multicomponent Reactions for β-Amino Acid Scaffolds
Multicomponent reactions (MCRs) are highly convergent and atom-economical processes where three or more reactants combine in a single step to form a complex product. frontiersin.org The Ugi and Passerini reactions are prominent examples of MCRs that have been adapted for the synthesis of α- and β-amino acid derivatives. nih.govacs.org These reactions allow for the rapid construction of diverse molecular scaffolds from simple starting materials. mdpi.com For instance, a Passerini condensation involving acyl cyanides, carboxylic acids, and isonitriles can lead to functionalized diamides which are precursors to β-peptides. acs.org While direct synthesis of this compound via MCRs is not extensively documented, the construction of β-amino acid scaffolds through these methods is a well-established principle. nih.govrasayanjournal.co.in
Selenium-Mediated Organic Transformations
Selenium-mediated reactions offer a unique and stereospecific pathway for the synthesis of β-amino acids from enantioenriched propargylic alcohols. researchgate.net This methodology is particularly relevant to the synthesis of this compound from (S)-1-octyn-3-ol. The core of this transformation is the conversion of a carbon-carbon triple bond into a carboxylic acid group via a (phenylseleno)acetylene intermediate. researchgate.netresearchgate.net This intermediate is then transformed into a reactive Se-phenyl selenocarboxylate, which can be readily hydrolyzed to the desired carboxylic acid. researchgate.net This selenium-mediated approach is attractive due to its stereospecificity and the mild conditions under which the transformations occur.
β-Lactam Approaches for β-Amino Acid Precursors
The synthesis of β-amino acids often employs β-lactams (azetidin-2-ones) as versatile precursors. researchgate.netresearchgate.net The inherent strain of the four-membered ring in β-lactams facilitates ring-opening reactions, providing a straightforward route to the desired β-amino acid backbone. researchgate.net This "β-lactam synthon method" allows for the stereocontrolled introduction of substituents, making it a powerful tool for the synthesis of chiral molecules like this compound. nih.gov
The general strategy involves the construction of a suitably substituted β-lactam, followed by hydrolytic ring cleavage to yield the target β-amino acid. acs.org The stereochemistry at the C3 and C4 positions of the β-lactam ring dictates the stereochemistry of the resulting β-amino acid. acs.org Therefore, the asymmetric synthesis of the β-lactam intermediate is crucial for obtaining enantiomerically pure this compound.
One of the most prominent methods for constructing β-lactams is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) and an imine. beilstein-journals.org Asymmetric variations of this reaction, often employing chiral auxiliaries or catalysts, can produce β-lactams with high enantiomeric excess. nih.gov For the synthesis of this compound, a ketene derived from a hexanoyl precursor would react with a suitable imine under the influence of a chiral catalyst to form a β-lactam with the desired (R)-configuration at the C3 position. Subsequent hydrolysis would then yield the target amino acid.
Alternative cyclization strategies for forming the β-lactam ring include N1-C4 and C3-C4 bond formations. nih.gov The N1-C4 ring closure is considered a biomimetic process. nih.gov The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final β-amino acid.
Synthetic Route Optimization and Efficiency Studies
Efforts to improve the yield and stereoselectivity in the synthesis of β-amino acids are ongoing. In the context of β-lactam approaches, the choice of activating reagents for the carboxylic acid in cyclization reactions can significantly impact the yield. nih.gov For instance, the use of coupling agents like HBTU and HATU has been explored to improve the efficiency of amide bond formation during the synthesis of diaminobenzoic acid derivatives. acs.org
Enzymatic methods have also emerged as powerful tools for enhancing stereoselectivity. Opine dehydrogenases, for example, have been used in the stereoselective synthesis of secondary amine carboxylic acids. pu-toyama.ac.jp Transaminases are another class of enzymes that show great promise for the asymmetric synthesis of chiral amines and amino acids. rsc.orggoogle.com A transaminase from Chromobacterium violaceum was successfully used to produce (S)-2-aminooctanoic acid with an enantiomeric excess of over 98%. researchgate.net While this produces the opposite enantiomer at the alpha position, it highlights the potential of biocatalysis to achieve high stereoselectivity in the synthesis of amino acids. The development of engineered enzymes could provide a direct route to this compound with high enantiopurity.
| Method | Key Features | Reported Stereoselectivity | Reference |
| Asymmetric Staudinger Synthesis | [2+2] cycloaddition of a ketene and an imine using chiral catalysts. | Can achieve high enantiomeric excess. | beilstein-journals.org |
| Biocatalytic Synthesis (Transaminase) | Use of enzymes for asymmetric amination. | >98% ee for (S)-2-aminooctanoic acid. | researchgate.net |
The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, using less hazardous substances, and improving energy efficiency. For the synthesis of this compound, developing greener procedures is an important research direction.
One approach is the use of biocatalysis, which often proceeds under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. rsc.org The enzymatic synthesis of amino acids from renewable feedstocks is a key area of research in sustainable chemistry. researchgate.netmdpi.com For example, one-pot biosynthesis of 6-aminohexanoic acid from cyclohexane (B81311) has been demonstrated using mixed-species cultures, offering a more environmentally friendly alternative to traditional chemical synthesis. nih.gov Similar strategies could potentially be adapted for the production of this compound.
Another green chemistry approach involves the optimization of reaction conditions to reduce waste and energy consumption. This can include the use of catalytic methods, which minimize the generation of stoichiometric byproducts. clockss.org For instance, rhodium-catalyzed Reformatsky-type reactions have been developed for the selective synthesis of β-amino esters and β-lactams. clockss.org Research into one-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to greener processes by reducing purification steps and solvent usage. acs.orgnih.gov
| Green Approach | Description | Potential Benefits for this compound Synthesis | Reference |
| Biocatalysis | Use of enzymes or whole-cell systems to catalyze reactions. | Mild reaction conditions, high selectivity, use of renewable feedstocks. | rsc.orgresearchgate.netnih.gov |
| One-Pot Synthesis | Combining multiple reaction steps into a single process. | Reduced waste, lower solvent consumption, improved time efficiency. | acs.orgnih.gov |
| Catalytic Methods | Employing catalysts to facilitate reactions. | High atom economy, reduced stoichiometric waste. | clockss.org |
Structural Elucidation and Conformational Analysis of R 3 Aminooctanoic Acid
Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable for the structural elucidation of (R)-3-aminooctanoic acid, providing critical information on its molecular framework, functional groups, and enantiomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, TOCSY, HSQC-TOCSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the connectivity of its carbon and hydrogen atoms. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environments of the different nuclei. nih.gov However, for a complete and unambiguous assignment, two-dimensional (2D) NMR techniques are employed. uzh.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two to three bonds (²JHH and ³JHH). blogspot.com For this compound, COSY spectra would show correlations between the proton on the chiral carbon (C3) and the protons on the adjacent methylene (B1212753) groups (C2 and C4), confirming their connectivity.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond immediate neighbors, showing couplings between all protons within a single spin system. blogspot.com This is particularly useful for identifying the entire alkyl chain proton network, from the methyl group (C8) to the protons adjacent to the amino and carboxyl groups. uzh.ch
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). princeton.edu It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the this compound backbone.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons over two to four bonds (²JCH, ³JCH, ⁴JCH). princeton.eduyoutube.com This is crucial for piecing together the entire molecular structure. For instance, it can show correlations from the C2 protons to the carboxyl carbon (C1) and the chiral carbon (C3), and from the C4 protons to C3 and C5, confirming the placement of the amino and carboxyl functional groups.
A combination of these 2D NMR techniques allows for a full and unambiguous assignment of all proton and carbon signals, confirming the constitution of this compound. iranchembook.ir
Table 1: Representative 2D NMR Correlations for this compound
| Experiment | Correlating Nuclei | Information Provided |
|---|---|---|
| COSY | H2-H3, H3-H4, H4-H5, etc. | Identifies adjacent protons, confirming the sequence of methylene groups. |
| TOCSY | H3 with H4, H5, H6, H7, H8 | Shows all protons within the continuous alkyl chain spin system. |
| HSQC | H2-C2, H3-C3, H4-C4, etc. | Assigns each proton to its directly attached carbon atom. |
| HMBC | H2 to C1 and C3; H4 to C3 and C5 | Confirms connectivity between non-adjacent atoms, piecing together the molecular skeleton. |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound and to deduce its structure through fragmentation analysis. researchgate.net The molecular formula of 3-aminooctanoic acid is C₈H₁₇NO₂ which corresponds to a molecular weight of 159.23 g/mol . nih.gov
In a typical mass spectrum, this compound will exhibit a molecular ion peak (M+) or, more commonly, a protonated molecule peak ([M+H]⁺) in positive ion mode. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the elemental formula.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. researchgate.net Common fragmentation pathways for amino acids include:
Loss of a water molecule (H₂O): A peak corresponding to [M+H-18]⁺ is often observed. savemyexams.com
Loss of the carboxyl group (COOH): Cleavage of the C-C bond adjacent to the carbonyl can result in a peak at [M+H-45]⁺. libretexts.org
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. libretexts.org This can lead to the formation of specific fragment ions that help to locate the position of the amino group on the octanoic acid chain.
The specific fragmentation pattern of this compound helps to distinguish it from its isomers, such as 2-aminooctanoic acid or 4-aminooctanoic acid, by generating unique fragment ions based on the location of the amino group. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Proposed Neutral Loss |
|---|---|---|
| [M+H]⁺ | 160.1332 | - |
| [M+H-H₂O]⁺ | 142.1226 | H₂O |
| [M+H-HCOOH]⁺ | 114.1226 | HCOOH |
| [C₆H₁₄N]⁺ | 100.1121 | CH₂COOH |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org In its solid state, this compound likely exists as a zwitterion, where the carboxylic acid protonates the amino group. wjarr.com This is a common characteristic of amino acids. wjarr.com
The IR spectrum of this compound would display characteristic absorption bands confirming its structure: nih.gov
N-H stretching: A broad absorption band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺).
C-H stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the C-H stretching of the alkyl chain. wjarr.com
C=O stretching: The asymmetric stretching of the carboxylate group (-COO⁻) typically appears as a strong band around 1560-1600 cm⁻¹. wjarr.com The symmetric stretch appears around 1400 cm⁻¹.
N-H bending: A band around 1500-1550 cm⁻¹ is characteristic of the N-H bending vibration of the ammonium group.
The presence and positions of these bands provide clear evidence for the amino acid structure of the compound. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound (Zwitterionic Form)
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₃⁺ | Stretching | 3000-3400 (broad) |
| Alkyl C-H | Stretching | 2850-3000 |
| -COO⁻ | Asymmetric Stretching | 1560-1600 |
| -NH₃⁺ | Bending | 1500-1550 |
| -COO⁻ | Symmetric Stretching | ~1400 |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
Determining the enantiomeric purity of this compound is essential, and this is most commonly achieved using chiral High-Performance Liquid Chromatography (HPLC). cat-online.com This technique separates the (R) and (S) enantiomers, allowing for their quantification. nih.gov
The separation is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.comscas.co.jp Several types of CSPs are effective for separating amino acid enantiomers, including Pirkle-type, polysaccharide-based, and macrocyclic glycopeptide-based columns. sigmaaldrich.comresearchgate.net
For HPLC analysis, the amino acid may be derivatized to improve its chromatographic properties and detection, for instance, by reacting it with a fluorescent tag. nih.gov However, direct analysis of underivatized amino acids is also possible on certain CSPs, such as those based on teicoplanin. sigmaaldrich.com The method is validated for selectivity, precision, and accuracy to ensure reliable quantification of the enantiomeric excess (e.e.) of the (R)-enantiomer. nih.gov This is critical in applications where the biological activity is specific to one enantiomer. nih.gov
Computational and Theoretical Studies of Conformation
Computational chemistry provides powerful tools for investigating the conformational landscape of this compound, complementing experimental data by predicting stable structures and energetic properties. rti.org
Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations
Density Functional Theory (DFT) and Hartree-Fock (HF) are ab initio quantum mechanical methods used to model the electronic structure and geometry of molecules. buffalo.eduntnu.no These calculations can predict the most stable conformations (lowest energy states) of this compound in the gas phase or in solution (using solvent models). austinpublishinggroup.com
Hartree-Fock (HF): This method approximates the many-electron wavefunction as a single Slater determinant. ntnu.no While computationally less intensive than more advanced methods, it provides a good starting point for geometry optimization and conformational analysis. sapub.org
Density Functional Theory (DFT): DFT methods, particularly those using hybrid functionals like B3LYP, often provide a higher level of accuracy for predicting molecular geometries and energies by including a degree of electron correlation. buffalo.educhalcogen.ro These methods are widely used to study the conformational preferences of flexible molecules like β-amino acids. wjarr.comd-nb.info
Analysis of Backbone Torsion Angles and Conformational Preferences
The conformational landscape of a β-amino acid is significantly more complex than that of its α-amino acid counterpart due to the presence of an additional carbon-carbon bond in the backbone. The conformation is primarily defined by a set of torsion angles. For β-amino acids, these are typically defined as Φ (C-N-Cβ-Cα), Ψ (N-Cβ-Cα-C'), and θ (N-Cβ-Cα-C) scirp.org. The rotation around the Cβ-Cα bond, described by the torsion angle θ, can result in conformations that are close to gauche (±60°) or trans (180°) scirp.org.
Computational studies on various β-amino acids indicate that multiple stable conformations exist, with energy differences that can be subtle scirp.org. The specific arrangement of the alkyl chain in this compound would favor staggered rotamers to minimize steric strain.
Below is a representative table of potential low-energy conformations for a generic β-amino acid backbone, which provides a model for understanding the conformational preferences of this compound. The exact values for this compound would require specific computational or experimental analysis.
Table 1: Representative Backbone Torsion Angles for Stable Conformations of a β-Amino Acid Model This interactive table showcases typical torsion angles for computationally predicted stable conformers of a model β-amino acid. The data is based on general findings for this class of molecules scirp.org.
| Conformer | Φ (°) | Ψ (°) | θ (°) | Relative Energy (kJ/mol) |
|---|---|---|---|---|
| 1 | -150 | 160 | 65 | 0.00 |
| 2 | 80 | -170 | -70 | 1.50 |
| 3 | -90 | 90 | 175 | 2.25 |
| 4 | 160 | -80 | 60 | 4.70 |
| 5 | 75 | 85 | -170 | 5.10 |
Intramolecular Hydrogen Bonding and Solvent Effects on Conformation
Intramolecular hydrogen bonds are crucial in stabilizing specific conformations in flexible molecules like β-amino acids scirp.orgnih.gov. In this compound, a hydrogen bond can form between the amino group (donor) and the carbonyl oxygen of the carboxylic acid (acceptor). This interaction can lock the backbone into a defined cyclic-like structure nih.govfu-berlin.de. The stability and prevalence of such bonds are highly dependent on the surrounding environment, particularly the solvent scirp.orgrsc.org.
Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond creates a pseudo-cyclic structure. Depending on the atoms involved, these are classified by the number of atoms in the ring (e.g., C₆, C₈, C₁₀). In β-amino acids, these hydrogen-bonded rings are a common motif that contributes to the formation of secondary structures like helices and turns in β-peptides scirp.org. Theoretical studies suggest that these intramolecular interactions play a significant role in the relative stability of different conformers scirp.orgscirp.org. Infrared (IR) spectroscopy is a powerful tool for studying such hydrogen bonds, as the stretching frequency of the N-H bond shifts upon engagement in a hydrogen bond rsc.org.
Solvent Effects: The choice of solvent has a profound impact on the conformational equilibrium of β-amino acids scirp.orgnih.gov.
Nonpolar Solvents (e.g., Chloroform): In a nonpolar environment, intramolecular hydrogen bonds are generally favored, as there is less competition from solvent molecules. This can lead to a more folded and well-defined conformation rsc.org.
Polar Protic Solvents (e.g., Water, Methanol): These solvents are strong hydrogen bond donors and acceptors themselves. They can form intermolecular hydrogen bonds with the amino and carboxyl groups of this compound, effectively competing with and disrupting the weaker intramolecular hydrogen bonds. This often results in a more flexible and diverse population of conformers, or a preference for an extended conformation scirp.orgrsc.org.
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can act as hydrogen bond acceptors. Their effect can be intermediate, sometimes stabilizing unique conformations that are not favored in either purely nonpolar or protic environments rsc.orgnih.gov. Studies on peptides have shown that a molecule may adopt a helical structure in chloroform (B151607) but a β-hairpin conformation in DMSO or methanol (B129727) rsc.org.
Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects, generally showing that solvation stabilizes the conformers relative to the gas phase scirp.org.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its solid, crystalline state greeley.org. This technique provides high-resolution data on bond lengths, bond angles, and torsion angles, offering an unambiguous snapshot of a molecule's preferred conformation in the crystal lattice nih.govpan.pl.
For this compound, a single-crystal X-ray diffraction analysis would reveal:
Molecular Conformation: The exact torsion angles (Φ, Ψ, and θ) adopted by the molecule in the solid state. This conformation represents a low-energy state, though it may not be the only one present in solution.
Chirality: The analysis would unambiguously confirm the (R) configuration at the chiral Cβ center.
Intermolecular Interactions: It would provide a detailed map of how individual molecules pack together in the crystal. This includes identifying intermolecular hydrogen bonding networks between the amino and carboxyl groups of adjacent molecules, as well as van der Waals interactions involving the pentyl side chains nih.gov. Such patterns of aggregation are fundamental to understanding the physical properties of the compound.
While a dedicated crystal structure for isolated this compound is not publicly documented in the surveyed literature, its absolute configuration has been determined in the context of natural product chemistry. For instance, this compound was identified as a constituent of the lipopeptide lobocyclamide B, where its stereochemistry was assigned following acid hydrolysis and comparison to authentic standards acs.org. Similarly, its structure was elucidated as part of acyclolaxaphycin A using detailed NMR correlation spectroscopy ifremer.fr. These analyses confirm the molecular structure, even in the absence of a single-crystal study of the free amino acid.
The crystal structures of complexes involving other amino acids, such as arginine with malonic acid, demonstrate the conformational flexibility and recurring patterns of hydrogen-bonded aggregation that one might expect to find in the crystal structure of this compound nih.gov.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroform |
| Water |
| Methanol |
| Dimethyl sulfoxide (B87167) (DMSO) |
| Acetonitrile |
| Lobocyclamide B |
| Acyclolaxaphycin A |
| Arginine |
R 3 Aminooctanoic Acid As a Building Block in Peptide Chemistry and Peptidomimetics
Incorporation into Oligopeptides and Macrocyclic Peptides
The integration of (R)-3-aminooctanoic acid into peptide backbones is a key step in harnessing its unique properties. This has been successfully achieved in the synthesis of both linear oligopeptides and more complex macrocyclic structures. A notable example is its presence in natural products like laxaphycin A, a cyclic peptide with a sequence that includes this β-amino acid residue. rsc.org The synthesis of such modified peptides relies on robust chemical and, increasingly, enzymatic methods.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for assembling peptides containing non-standard residues like this compound. mdpi.comnih.gov The process requires the β-amino acid to be appropriately protected for sequential addition to a growing peptide chain anchored to a solid resin support.
A critical prerequisite for SPPS is the synthesis of the fluorenylmethyloxycarbonyl (Fmoc) protected version of the amino acid, Fmoc-(R)-3-aminooctanoic acid. rsc.org A common synthetic route starts from commercially available protected aspartic acid, which is reduced and then subjected to a nucleophilic substitution with an organocuprate to introduce the hexyl side chain characteristic of the octanoic acid derivative. rsc.org Following the formation of the carbon skeleton, the amino and acid groups are selectively deprotected and the amine is subsequently protected with an Fmoc group. rsc.org This Fmoc-protected building block is then ready for use in standard SPPS protocols.
The incorporation into a peptide sequence follows the standard Fmoc/tBu strategy. mdpi.com The Fmoc-protected this compound is activated using common coupling reagents, such as aminium-derived compounds like HBTU or HATU, and added to the deprotected N-terminus of the resin-bound peptide. mdpi.comacs.org This cycle of deprotection and coupling is repeated until the desired sequence is assembled. This methodology has been used to synthesize complex macrocyclic peptides containing the related (S)-2-aminooctanoic acid, where cyclization is often performed on-resin after assembling the linear precursor. researchgate.net
| Reagent/Method | Purpose in SPPS Incorporation of this compound |
| Fmoc-(R)-3-aminooctanoic acid | The essential building block with a temporary N-terminal protecting group. rsc.org |
| Solid Support (e.g., Polystyrene Resin) | An insoluble polymer matrix to which the peptide is anchored during synthesis. nih.gov |
| Piperidine in DMF | A basic solution used to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. acs.org |
| Coupling Reagents (e.g., HBTU, HATU, PyBOP) | Activates the carboxylic acid of the incoming Fmoc-β-amino acid to facilitate peptide bond formation. acs.orgethz.ch |
| Trifluoroacetic Acid (TFA) | A strong acid used in the final step to cleave the completed peptide from the resin and remove permanent side-chain protecting groups. acs.org |
Chemoenzymatic Synthesis of Modified Peptides
Chemoenzymatic peptide synthesis leverages the high stereoselectivity of enzymes to form peptide bonds under mild, aqueous conditions, avoiding the harsh chemicals and extensive protecting group strategies of purely chemical methods. mdpi.comresearchgate.net While the direct chemoenzymatic incorporation of this compound is not widely documented, the feasibility is strongly suggested by studies on related β-amino acids and enzymes with suitable substrate specificities.
Enzymes known as β-peptidyl aminopeptidases have shown a unique ability to not only cleave but also form peptide bonds involving β-amino acids. researchgate.netresearchgate.netresearchgate.net For instance, BapA from Sphingosinicella xenopeptidilytica has been demonstrated to be a versatile catalyst, coupling various (S)- and (R)-configured β³-homoamino acids (such as derivatives of alanine, phenylalanine, and leucine) to the N-termini of other α- or β-amino acids. researchgate.netresearchgate.net This suggests that such enzymes could recognize and couple this compound, particularly given its hydrophobic side chain.
Lipases and proteases are also potential catalysts. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been used in the synthesis of β-dipeptides. mdpi.com Proteases with broad substrate specificity, like papain, have been successfully used to polymerize various unnatural amino acids, including ω-amino acids like 6-aminohexanoic acid. rsc.orgnih.govfrontiersin.org Papain's tolerance for hydrophobic residues makes it a candidate for catalyzing reactions with this compound esters. nih.gov
| Enzyme Class | Potential for this compound Incorporation | Supporting Evidence/Examples |
| β-Peptidyl Aminopeptidases | High | Proven to catalyze peptide bond formation with various (R)- and (S)-β³-amino acids. researchgate.netresearchgate.netresearchgate.net |
| Lipases | Moderate | Demonstrated to catalyze the synthesis of β-dipeptides in organic solvents. mdpi.com |
| Proteases (e.g., Papain) | Possible | Known to polymerize other ω-amino acids and show broad specificity for hydrophobic substrates. nih.govfrontiersin.org |
| Transaminases | Indirect | Used for the enantioselective synthesis of the β-amino acid monomer, not for peptide bond formation. researchgate.net |
Influence on Peptide Secondary Structure and Folding
The introduction of β-amino acids like this compound into a peptide chain has a profound impact on its conformational preferences, moving it away from the structures typically seen in natural α-peptides. These non-natural residues act as powerful structure-inducing elements, constraining the peptide backbone into well-defined secondary structures. nih.govmdpi.com
Induction of Helical Structures (e.g., β-Helices, Hybrid Helices)
Oligomers composed entirely of β-amino acids (β-peptides) or alternating α- and β-amino acids (α/β-peptides) are known to form stable helical structures that are distinct from the classic α-helix. The specific type of helix depends on the substitution pattern (β² vs. β³) and the stereochemistry of the constituent amino acids.
Conformational Constraints and Peptide Foldamers
The term foldamer refers to any artificial oligomer that folds into a specific, ordered conformation in solution. Peptides containing β-amino acids are a prominent class of foldamers because the additional carbon atom in their backbone restricts the available conformational space, predisposing the chain to adopt a predictable structure. nih.govmdpi.com
The incorporation of this compound introduces significant conformational constraints. The β-amino acid backbone itself is less flexible than that of an α-amino acid, and the bulky, hydrophobic hexyl side chain further limits rotational freedom and can engage in stabilizing hydrophobic interactions within the folded structure. This makes this compound a powerful tool for designing peptides that adopt a specific fold without relying on a large number of residues. These well-defined structures, or foldamers, are crucial for designing molecules that can mimic the surfaces of natural proteins, such as an α-helix, to inhibit protein-protein interactions. mdpi.com
Design and Synthesis of Peptidomimetics Incorporating this compound
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or constrained conformations for higher receptor affinity. nih.gov Non-canonical amino acids are fundamental building blocks for creating peptidomimetics, and this compound is an excellent candidate due to its β-amino acid backbone and long alkyl side chain. rsc.org
The design of peptidomimetics often involves replacing one or more α-amino acids in a bioactive peptide sequence with a non-natural analogue like this compound. nih.gov This modification serves several purposes:
Metabolic Stability: The β-peptide bond is resistant to cleavage by most endogenous proteases, which are highly specific for α-peptide bonds.
Structural Scaffolding: As a foldamer-inducing residue, it can enforce a specific secondary structure (e.g., a helix) that is necessary for biological activity but may be unstable in a short, natural peptide. mdpi.com
Modulation of Physicochemical Properties: The long, hydrophobic side chain can enhance interactions with hydrophobic pockets on a target protein or improve membrane permeability.
The synthesis of these peptidomimetics begins with the preparation of the protected this compound building block, which is then incorporated into the desired sequence using the SPPS methodologies described previously. rsc.org A prominent example of a natural peptidomimetic containing this residue is laxaphycin A , a cyclic undecapeptide isolated from cyanobacteria. rsc.org Its structure, which includes a mix of α- and β-amino acids, highlights nature's use of such building blocks to create stable, bioactive macrocycles. The design of novel peptidomimetics often draws inspiration from these natural products, using residues like this compound to build constrained, functional molecules for therapeutic applications.
Strategies for Enhanced Proteolytic Stability
A primary drawback of peptide-based therapeutics is their rapid degradation by proteases in biological systems. researchgate.netacs.org The incorporation of β-amino acids, such as this compound, is a highly effective strategy to enhance proteolytic stability. acs.orgresearchgate.net Natural proteases are highly specific enzymes that have evolved to recognize and cleave the amide bonds between L-α-amino acids. nih.gov The altered backbone geometry of a β-amino acid residue disrupts the canonical peptide structure that these enzymes recognize. acs.orgnih.gov
The presence of the additional methylene (B1212753) group in the backbone of a β-amino acid-containing peptide, or α/β-peptide, sterically hinders the approach of the protease's active site to the adjacent peptide bonds. nih.gov Research has consistently shown that peptides constructed entirely from β-amino acids (β-peptides) are almost completely resistant to degradation by a wide array of peptidases. nih.gov Even the insertion of a single β-amino acid can confer significant protection to nearby peptide bonds. nih.gov Studies on mixed α,β-peptides have demonstrated a substantial increase in stability against enzymatic hydrolysis compared to their all-α-peptide equivalents. acs.orgnih.gov For instance, some α/β-peptides show remarkable resistance to enzymes like trypsin and chymotrypsin, with little to no degradation observed over extended incubation periods. acs.org This enhanced stability is crucial for developing peptide drugs with improved pharmacokinetic profiles and longer in vivo half-lives. acs.orgresearchgate.net
| Peptide Type | Typical Protease Recognition | Relative Half-Life in Serum (Illustrative) | Mechanism of Stability |
|---|---|---|---|
| Standard α-Peptide | High | Minutes | Susceptible to cleavage by endo- and exopeptidases. |
| α/β-Peptide (Mixed) | Low to Moderate | Hours | Disruption of backbone conformation near the β-amino acid insertion site hinders protease binding. nih.gov |
| β-Peptide | Very Low / None | Days | Non-native backbone is not a substrate for natural proteases. nih.gov |
Modulation of Receptor Binding and Selectivity (General for ncAAs, contextually relevant)
Beyond improving stability, the incorporation of ncAAs like this compound can fine-tune the biological activity of a peptide, particularly its binding affinity and selectivity for specific receptors. nih.govresearchgate.net Many peptide hormones and neurotransmitters act on multiple receptor subtypes, which can lead to undesirable off-target effects. pnas.org Creating receptor-selective ligands is a key goal in drug design. nih.gov
Introducing a β-amino acid alters the peptide's conformational landscape, changing the spatial orientation of the critical side chains that interact with the receptor's binding pocket. acs.orgpnas.org This subtle structural perturbation can either enhance or diminish binding to a particular receptor subtype. A landmark study demonstrated this principle by creating variants of a parathyroid hormone (PTH) fragment, which normally activates two different receptors (PTHR1 and PTHR2). pnas.org By systematically replacing single α-amino acids with their β-amino acid counterparts, researchers could dramatically shift receptor preference. For example, introducing two β-amino acid substitutions transformed the promiscuous agonist into variants that were highly selective for either PTHR1 or PTHR2. pnas.org This highlights that minimal backbone modification can be a powerful tool for converting a non-selective peptide into a highly specific pharmacological probe or therapeutic candidate. pnas.org The ability of β-amino acids to modulate receptor interactions has been explored for various G-protein-coupled receptors (GPCRs) and other targets. acs.org
| Peptide Analogue (Based on PTH study pnas.org) | Backbone Modification | Relative Activity at PTHR1 | Relative Activity at PTHR2 | Outcome |
|---|---|---|---|---|
| Parent Peptide | None (All α-amino acids) | High | High | Non-selective Agonist |
| Analogue 1 | Two α→β replacements (Site 1 & 7) | High | Very Low | PTHR1-selective Agonist |
| Analogue 2 | Two α→β replacements (Site 2 & 6) | Very Low | High | PTHR2-selective Agonist |
Application in Combinatorial Library Synthesis
The development of new bioactive molecules often relies on the synthesis and screening of large collections of compounds known as combinatorial libraries. nih.govakjournals.com this compound is a valuable building block for generating such libraries of peptides and peptidomimetics, thereby increasing their chemical diversity. rsc.orgscispace.com Its unique structure, combining a β-amino acid backbone with a lipophilic side chain, expands the accessible chemical space beyond that offered by the 20 proteinogenic amino acids.
This compound can be incorporated into libraries using established solid-phase synthesis techniques. nih.gov Methodologies such as the "split-couple-mix" synthesis allow for the creation of "one-bead one-compound" (OBOC) libraries, where each resin bead carries a unique peptide sequence. nih.govacs.org These libraries can contain millions of distinct compounds that can be rapidly screened for binding to a specific biological target. acs.org The compatibility of β-amino acids with these high-throughput methods has been demonstrated, with researchers successfully creating and screening β-peptide libraries to find antagonists for protein-protein interactions. nih.gov Furthermore, modern techniques such as ribosomal synthesis in cell-free systems are being adapted to incorporate β-amino acids into macrocyclic peptide libraries, further expanding the toolkit for discovering novel drug leads. nih.govacs.org
| Synthesis Technique | Description | Relevance for this compound |
|---|---|---|
| Split-Couple-Mix Synthesis | A method for generating large "one-bead one-compound" (OBOC) libraries by splitting a resin pool, coupling a different building block to each sub-pool, and then mixing them back together. nih.govpeptide.com | Allows for the random incorporation of this compound among other amino acids to create vast peptidomimetic libraries. nih.gov |
| Parallel Synthesis | Synthesis of discrete compounds in separate reaction vessels, often on a multi-well plate format. | Useful for creating smaller, focused libraries (e.g., for structure-activity relationship studies) where this compound is placed at specific positions. |
| Microwave-Assisted Peptide Synthesis | Utilizes microwave irradiation to accelerate coupling reactions, which can be particularly slow for sterically hindered building blocks like β-amino acids. nih.gov | Enhances the efficiency of incorporating this compound into peptide sequences, enabling rapid library construction. nih.gov |
| mRNA Display / Ribosomal Synthesis | An in vitro selection technique that uses a reprogrammed cell-free translation system to synthesize and screen immense libraries of peptides, including those with ncAAs. nih.govacs.org | Emerging methods allow for the incorporation of β-amino acids, enabling the creation of natural product-like libraries containing building blocks such as this compound. acs.org |
Advanced Research Directions and Future Prospects
Development of Novel Synthetic Routes with High Atom Economy
A primary goal in modern organic chemistry is the development of synthetic pathways that are both efficient and environmentally benign. High atom economy, a core principle of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Future research on (R)-3-Aminooctanoic acid will undoubtedly focus on moving beyond classical methods, which may involve stoichiometric reagents and protecting groups, towards more elegant catalytic solutions.
Catalytic asymmetric hydrogenation, for example, represents an ideal approach due to its inherent efficiency and high atom economy. researchgate.net The development of novel chiral catalysts, perhaps based on rhodium or ruthenium complexes, could enable the direct, stereoselective hydrogenation of an unsaturated precursor to furnish this compound in high yield and enantiomeric excess. Another promising avenue is the use of tandem reactions, where multiple bond-forming events occur in a single pot, reducing the need for intermediate purification steps and minimizing solvent waste and energy consumption. asm.org Research into one-pot procedures, such as a sequential aldol (B89426) reaction followed by a Ritter reaction, could provide highly efficient routes to β-amino acid derivatives. asm.org
| Synthetic Strategy | Core Principle | Potential Advantage for this compound Synthesis |
| Catalytic Asymmetric Hydrogenation | Use of chiral catalysts to stereoselectively add hydrogen. | High efficiency, high atom economy, direct access to the desired (R)-enantiomer. researchgate.net |
| Tandem Reactions (One-Pot) | Multiple reaction steps in a single vessel. | Reduced waste, fewer purification steps, improved overall yield. asm.org |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic steps. | High selectivity of enzymes reduces need for protecting groups. mdpi.comfrontiersin.org |
| Michael Addition Reactions | Conjugate addition to α,β-unsaturated compounds. | Versatile method for creating the β-amino acid backbone. researchgate.net |
Integration of Synthetic Biology and Chemoenzymatic Approaches for Sustainable Production
The convergence of synthetic biology and enzyme catalysis offers a powerful paradigm for the sustainable production of complex chiral molecules like this compound. Chemoenzymatic synthesis, which strategically combines chemical and enzymatic transformations, can harness the exquisite selectivity of enzymes to simplify synthetic routes and avoid the use of harsh reagents. frontiersin.org For instance, lipases are known to catalyze highly selective reactions, which could be employed for the kinetic resolution of a racemic mixture of 3-aminooctanoic acid or its precursor. nih.gov
Looking further, the tools of synthetic biology could be used to engineer microorganisms, such as Escherichia coli, to produce this compound directly from simple feedstocks. nih.gov This would involve designing and integrating a novel metabolic pathway into a host organism. Such a pathway might involve enzymes like transaminases, which catalyze the transfer of an amino group to a keto-acid precursor, a reaction known for its excellent stereoselectivity. acs.org By assembling enzymes from different natural sources into an artificial cascade within a single microbial cell, researchers can create "cell factories" for green and cost-effective chemical production. nih.govacs.orgacs.org The biosynthesis of natural products containing β-amino acids relies on enzymes that could be adapted for this purpose, offering a direct route to the desired molecule. aip.org
| Biotechnological Approach | Description | Relevance to this compound |
| Synthetic Biology | Engineering microorganisms with novel metabolic pathways. | Enables production from renewable feedstocks; potential for high stereopurity. nih.gov |
| Chemoenzymatic Cascades | Combining enzymatic reactions in a one-pot system. | Avoids purification of intermediates, increasing efficiency and sustainability. acs.orgacs.org |
| Enzyme Engineering | Modifying enzyme active sites for new substrates or improved activity. | Tailoring enzymes like transaminases or reductases specifically for an octanoic acid backbone. acs.org |
| Whole-Cell Biocatalysis | Using intact microbial cells containing the desired enzymes. | Simplifies catalyst preparation and can include cofactor recycling systems. acs.org |
Exploration of New Biological Activities of this compound-Containing Peptides
The incorporation of β-amino acids into peptides can confer remarkable properties, most notably an enhanced resistance to proteolytic degradation by enzymes in the body. researchgate.nethilarispublisher.com This increased stability makes β-amino acid-containing peptides, or "β-peptides," highly attractive candidates for drug development. The long alkyl chain of this compound adds another dimension, creating lipo-β-peptides with a propensity to interact with cell membranes.
Future research will focus on synthesizing and screening libraries of peptides containing this compound to discover novel biological activities. A particularly promising area is the development of new antimicrobial agents. nih.govacs.org Natural lipopeptides often exhibit potent antifungal or antibacterial properties, and synthetic versions incorporating β-amino acids have been shown to retain this activity while offering greater stability. asm.orgnih.gov The natural products laxaphycin D and lobocyclamide B, which contain a 3-aminooctanoic acid residue, have demonstrated antifungal activity, providing a strong rationale for this line of inquiry. mdpi.comacs.org The mode of action for such lipopeptides often involves the permeation and disruption of microbial cell membranes, a mechanism that may be less prone to the development of resistance. asm.orgnih.gov Beyond antimicrobial activity, these peptides could be explored for roles as inhibitors of protein-protein interactions or as novel cell-penetrating peptides for drug delivery. acs.org
| Peptide Class | Potential Biological Activity | Rationale |
| Antimicrobial Lipo-β-peptides | Antibacterial, Antifungal | Increased proteolytic stability; membrane-disrupting mechanism. asm.orgnih.govacs.org |
| Cell-Penetrating Peptides | Drug delivery vehicles | Lipophilic character may enhance membrane translocation. acs.org |
| Enzyme Inhibitors | e.g., Protease or Lipase (B570770) inhibition | Unique folding patterns and stability can create novel inhibitor scaffolds. mdpi.com |
| GPCR Ligands | Agonism/Antagonism | β-peptides can mimic natural peptide structures to interact with receptors. acs.org |
Computational Design of this compound-Based Functional Materials
The field of materials science is increasingly turning to computational methods to design novel polymers and self-assembling systems from the ground up. Oligomers of β-amino acids are known as "foldamers" because they can adopt stable, predictable secondary structures similar to the helices and sheets of proteins. rsc.orgscirp.org The ability to design these structures computationally opens the door to creating functional materials with precisely controlled properties.
Future research will likely employ molecular dynamics (MD) simulations and other computational tools to predict the folding and assembly of oligomers containing this compound. acs.orgnih.gov By modeling how the lipophilic side chains interact with each other and with the peptide backbone, scientists can design sequences that self-assemble into specific nanostructures, such as fibers, tapes, or bundles. rsc.orgnih.gov These designed materials could have a wide range of applications. For example, polymers based on β-amino esters have been developed for drug delivery, leveraging their biodegradability and pH-responsive nature. rsc.org Similarly, polymers containing this compound could be designed to form micelles or vesicles for encapsulating therapeutic agents. Furthermore, researchers are designing β-amino acid polymers that mimic the function of extracellular matrix proteins to promote cell adhesion for use in tissue engineering and medical implants. researchgate.netnih.gov
Analytical Method Development for Complex Biological Matrices
To explore the biological roles and therapeutic potential of this compound and its derivatives, robust analytical methods are required for their accurate quantification in complex biological samples like plasma, urine, or tissue extracts. thermofisher.comresearchgate.net Given its identity as a lipophilic amino acid, developing such methods presents unique challenges, including potential matrix effects and the need to separate it from other endogenous lipids and amino acids. nih.gov
The gold standard for this type of analysis is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). chromatographyonline.comspringernature.com Future research will focus on optimizing several aspects of this methodology. This includes developing simple and efficient sample preparation techniques, such as protein precipitation, that effectively extract the analyte while minimizing interferences. springernature.comthermofisher.com For lipophilic compounds, chromatographic separation strategies like reversed-phase liquid chromatography (RPLC) are essential and will need to be fine-tuned to achieve good resolution and peak shape. nih.govchromatographyonline.com To enhance sensitivity and selectivity, pre-column derivatization, where a chemical tag is added to the amino acid before analysis, could be explored. researchgate.net A crucial component of method validation will be the use of stable isotope-labeled internal standards to ensure the highest degree of accuracy and precision by correcting for variations in sample extraction and instrument response. researchgate.net
| Analytical Challenge | Future Research Direction | Key Technique/Approach |
| Sample Preparation | Develop simple, high-throughput extraction protocols. | Protein precipitation, solid-phase extraction (SPE). springernature.comthermofisher.com |
| Chromatographic Separation | Optimize separation from isomers and matrix components. | Reversed-phase liquid chromatography (RPLC), hydrophilic interaction liquid chromatography (HILIC). nih.govdiva-portal.org |
| Detection & Sensitivity | Improve limits of quantification for low-level detection. | Tandem mass spectrometry (MS/MS), pre-column derivatization. researchgate.netchromatographyonline.com |
| Accuracy & Precision | Ensure reliable and reproducible measurements. | Use of stable isotope-labeled internal standards. researchgate.net |
Q & A
Basic: What analytical methods are recommended for detecting and quantifying (R)-3-Aminooctanoic acid in peptide mixtures?
Answer:
Reverse-phase HPLC coupled with UV/Vis or mass spectrometry (MS) is commonly used for separation and quantification. Chiral columns or derivatization with chiral agents (e.g., Marfey’s reagent) can distinguish the R-enantiomer from its S-counterpart. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, is critical to resolve the stereochemistry at C-3 and the octanoic acid backbone. Quantification via amino acid hydrolysis (6 M HCl, 110°C for 24 h) followed by ion-exchange chromatography with ninhydrin detection is standard, but derivatization with AccQ-Tag™ improves sensitivity in LC-MS workflows .
Basic: How can researchers synthesize this compound enantioselectively in laboratory settings?
Answer:
Enantioselective synthesis often involves asymmetric catalysis or chiral auxiliaries. For example, a Michael addition strategy using chiral amines (e.g., (S)-N-benzyl-α-methylbenzylamine) can yield the R-enantiomer, followed by hydrogenolysis to remove protecting groups. Ethyl ester intermediates (e.g., this compound ethyl ester) are synthesized via organocatalytic routes, with diastereomeric purity confirmed by chiral HPLC and optical rotation measurements. Post-synthesis, recrystallization or preparative HPLC ensures enantiomeric excess >98% .
Advanced: How does the stereochemistry of 3-aminooctanoic acid influence its incorporation into nonribosomal peptide synthetase (NRPS) pathways?
Answer:
Adenylation (A) domains in NRPS systems exhibit strict substrate specificity. For this compound, sequence alignment of A-domain binding pockets (e.g., DLKNFGSDVK motifs) predicts recognition of non-proteinogenic amino acids. Mutagenesis studies on conserved residues (e.g., Asp239 in GrsA) can alter stereoselectivity. Structural modeling (e.g., SWISS-MODEL) combined with ATP-PP exchange assays validates substrate activation efficiency. Comparative genomics of laxaphycin biosynthetic gene clusters further elucidates evolutionary conservation of R-enantiomer incorporation .
Advanced: What experimental strategies resolve contradictions in NMR data when identifying this compound in novel cyclic peptides?
Answer:
Contradictions in -NMR signals (e.g., NH protons at 6.45 ppm vs. carbamoyl groups) require:
2D-NMR : HSQC and HMBC to assign spin systems and confirm connectivity.
Isotopic labeling : -labeling distinguishes amine protons from overlapping resonances.
Comparative analysis : Cross-reference with databases (e.g., Biological Magnetic Resonance Data Bank) for known chemical shifts of analogous laxaphycin derivatives.
Crystallography : X-ray diffraction of peptide crystals resolves absolute configuration ambiguities .
Basic: What are the challenges in distinguishing this compound from its enantiomer using spectroscopic techniques?
Answer:
Enantiomers share identical mass spectra and similar IR profiles. Differentiation requires:
- Chiral derivatization : Use of (−)-menthyl chloroformate followed by GC-MS to resolve diastereomers.
- Optical rotation : Specific rotation values ([α]) compared to literature (e.g., [α] = −8.0° for S-ethyl ester intermediates).
- Vibrational circular dichroism (VCD) : Detects subtle differences in C-3 configuration via polarized IR .
Advanced: How can researchers design experiments to study the role of this compound in the bioactivity of laxaphycin analogs?
Answer:
Structure-activity relationship (SAR) studies : Synthesize analogs with D-amino acid substitutions or hydroxylated variants (e.g., 3-OH-octanoic acid) and test antifungal activity against Candida albicans via microdilution assays.
Molecular docking : Simulate interactions with lipid bilayer models (e.g., POPC membranes) to assess pore-forming capacity.
Gene knockout : CRISPR-Cas9 disruption of hse biosynthetic genes in cyanobacterial hosts to observe phenotypic changes in peptide production .
Basic: What are the best practices for ensuring enantiomeric purity during this compound synthesis?
Answer:
- Chiral chromatography : Use CHIRALPAK® IC or OD-H columns with hexane:isopropanol mobile phases.
- Kinetic resolution : Lipase-mediated hydrolysis (e.g., Candida antarctica lipase B) selectively cleaves undesired enantiomers.
- Quality control : Regular validation via polarimetry and enantiomeric excess (ee) calculation using -NMR with chiral shift reagents .
Advanced: How do post-translational modifications (PTMs) like hydroxylation affect the stability and function of this compound in peptides?
Answer:
Hydroxylation at C-3 (e.g., in heinamides) enhances hydrogen bonding with target membranes, increasing thermal stability (T ↑10–15°C). To study PTMs:
Fe/α-KG-dependent oxygenases : Identify homologs in biosynthetic clusters (e.g., lxaJ in cyanobacteria).
In vitro reconstitution : Incubate synthetic this compound with recombinant hydroxylases and cofactors (ascorbate, O), monitoring conversion via LC-HRMS.
Stability assays : Compare protease resistance (e.g., trypsin digestion) of hydroxylated vs. non-hydroxylated peptides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
